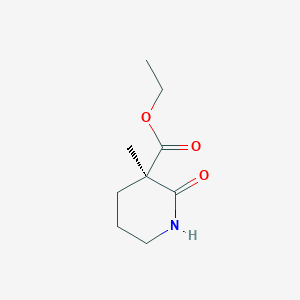
(R)-Ethyl 3-methyl-2-oxopiperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Ethyl 3-methyl-2-oxopiperidine-3-carboxylate is a chiral compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This specific compound is characterized by its ethyl ester group, a methyl substituent at the third position, and a ketone group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Ethyl 3-methyl-2-oxopiperidine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable piperidine derivative.
Chiral Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
Oxidation: The methyl group at the second position is oxidized to form the ketone.
Industrial Production Methods: Industrial production of this compound may involve large-scale chiral resolution techniques such as chiral chromatography or enzymatic resolution. The esterification and oxidation steps are carried out in reactors with precise control over temperature and pH to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
®-Ethyl 3-methyl-2-oxopiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It is explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of ®-Ethyl 3-methyl-2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Piperidine: The parent compound, lacking the ester and ketone groups.
Piperidinone: Similar structure but with a ketone group at a different position.
Methylpiperidine: Piperidine with a methyl substituent at various positions.
Uniqueness: ®-Ethyl 3-methyl-2-oxopiperidine-3-carboxylate is unique due to its specific chiral configuration and functional groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives.
Propriétés
Formule moléculaire |
C9H15NO3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
ethyl (3R)-3-methyl-2-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-3-13-8(12)9(2)5-4-6-10-7(9)11/h3-6H2,1-2H3,(H,10,11)/t9-/m1/s1 |
Clé InChI |
JMCYIDYGZXGWNJ-SECBINFHSA-N |
SMILES isomérique |
CCOC(=O)[C@@]1(CCCNC1=O)C |
SMILES canonique |
CCOC(=O)C1(CCCNC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


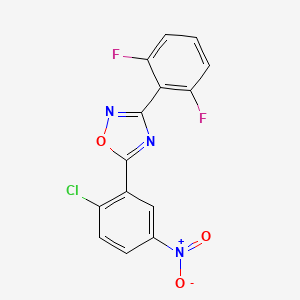
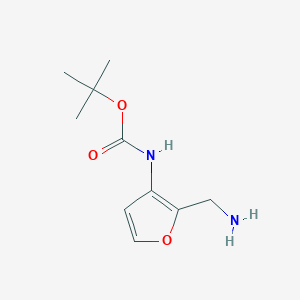
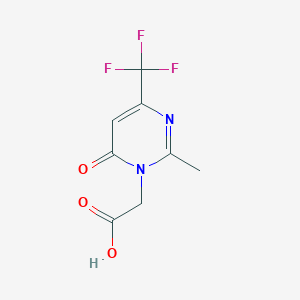
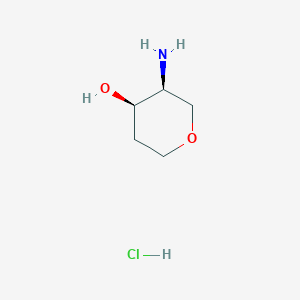
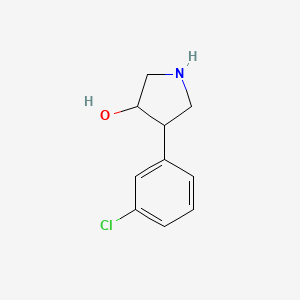

![3-amino-N-(2,5-dichlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777410.png)
![3-amino-N-(3-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777418.png)
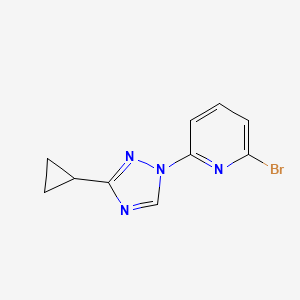
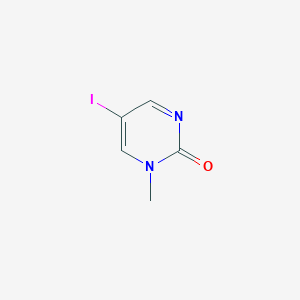
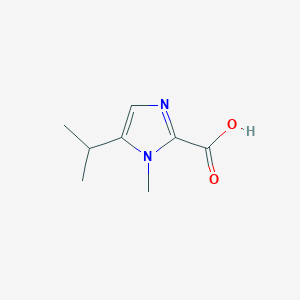
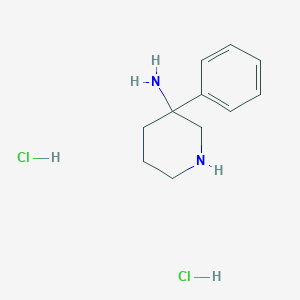
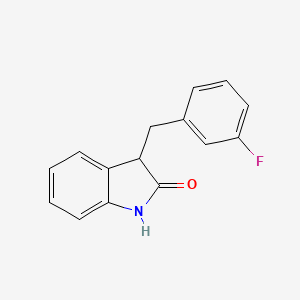
![tert-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11777443.png)
